

Spectroscopic Data for 5-Bromopyrazine-2-carboxylic Acid: Data Not Publicly Available

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromopyrazine-2-carboxylic acid

Cat. No.: B1287291

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A comprehensive search for publicly available, experimental spectroscopic data (NMR, IR, and MS) for **5-Bromopyrazine-2-carboxylic acid** did not yield specific quantitative results necessary for the creation of an in-depth technical guide. While general chemical information, such as its molecular formula ($C_5H_3BrN_2O_2$) and molecular weight (approximately 202.99 g/mol), is readily accessible, detailed experimental spectra and associated protocols are not presently available in the public domain through standard scientific databases and literature searches.

The generation of a detailed technical guide, as requested, requires specific data points for 1H NMR and ^{13}C NMR (chemical shifts, coupling constants), Infrared (IR) spectroscopy (absorption frequencies), and Mass Spectrometry (MS) (mass-to-charge ratios of fragments). Without access to this experimental data, a quantitative analysis and the creation of detailed data tables and experimental protocols for this specific compound is not possible.

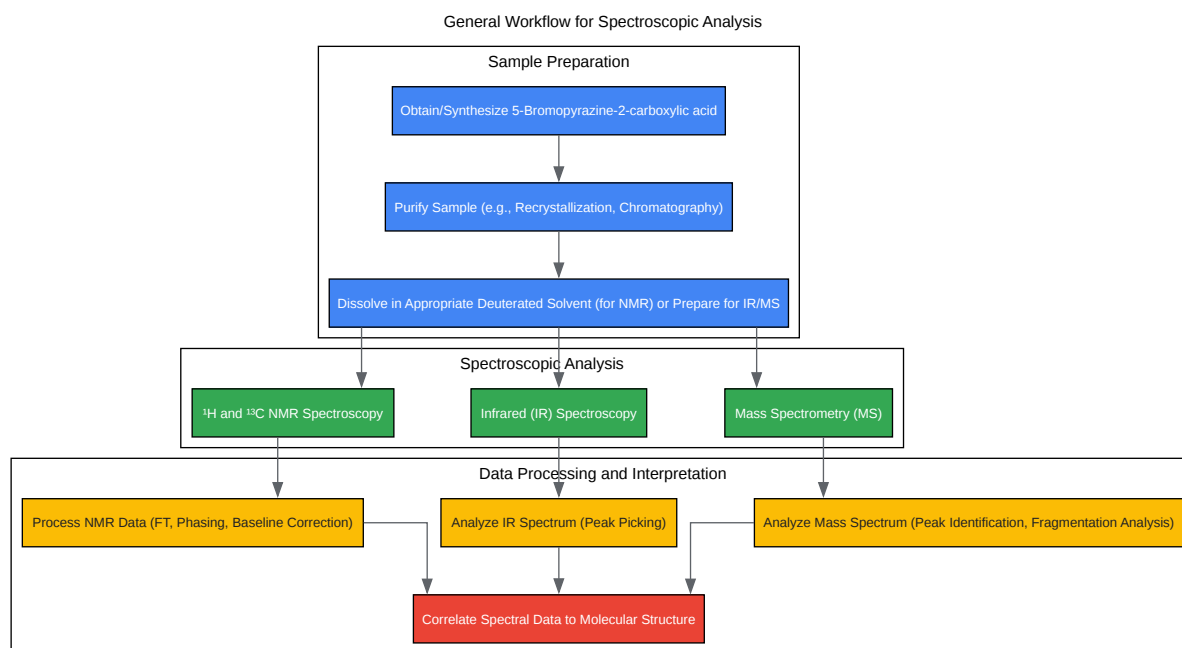
For researchers, scientists, and drug development professionals seeking this information, it is recommended to either perform the spectroscopic analysis in-house if a sample of **5-Bromopyrazine-2-carboxylic acid** is available or to consult commercial suppliers who may provide such data upon request with a purchase.

While specific data is unavailable, a general prediction of the expected spectroscopic features can be made based on the known functional groups of the molecule (a pyrazine ring, a bromine atom, and a carboxylic acid).

Expected Spectroscopic Features:

- ^1H NMR: The spectrum would likely show two signals in the aromatic region corresponding to the two protons on the pyrazine ring. The carboxylic acid proton would appear as a broad singlet at a significantly downfield chemical shift.
- ^{13}C NMR: The spectrum would display five distinct signals for the five carbon atoms in the molecule. The carbon of the carboxylic acid group would be the most downfield signal. The carbons attached to the nitrogen and bromine atoms would also show characteristic chemical shifts.
- IR Spectroscopy: The spectrum would be characterized by a very broad O-H stretching band for the carboxylic acid, typically in the range of $3300\text{--}2500\text{ cm}^{-1}$. A strong C=O stretching absorption for the carbonyl group would be expected around 1700 cm^{-1} . C-N and C-Br stretching vibrations would also be present at lower wavenumbers.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion (M and M+2 peaks in approximately a 1:1 ratio) would be expected. Fragmentation would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the pyrazine ring.

Below is a generalized workflow for spectroscopic analysis, which would be applicable for the characterization of **5-Bromopyrazine-2-carboxylic acid** once the data is obtained.



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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com